4-cyclopropyl-5-fluoro-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine
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Overview
Description
4-cyclopropyl-5-fluoro-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-fluoro-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, introduction of the cyclopropyl and fluoro groups, and the attachment of the imidazole and piperazine moieties. Common synthetic methods include:
Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides under basic conditions.
Fluorination: Introduction of the fluoro group using fluorinating agents such as diethylaminosulfur trifluoride.
Imidazole and Piperazine Attachment: Coupling reactions using imidazole and piperazine derivatives, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-5-fluoro-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or imidazole positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the imidazole or fluoro positions.
Scientific Research Applications
4-cyclopropyl-5-fluoro-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-fluoro-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-5-fluoro-6-(4-{[1-methylimidazol-2-yl]piperazin-1-yl}pyrimidine): Similar structure but with a methyl group instead of a propan-2-yl group.
4-cyclopropyl-5-fluoro-6-(4-{[1-ethylimidazol-2-yl]piperazin-1-yl}pyrimidine): Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 4-cyclopropyl-5-fluoro-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine lies in its specific substitution pattern, which may confer distinct biological activity and selectivity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-cyclopropyl-5-fluoro-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O2S/c1-12(2)23-9-14(21-11-23)27(25,26)24-7-5-22(6-8-24)17-15(18)16(13-3-4-13)19-10-20-17/h9-13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZIWNMGPZVGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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